molecular formula C15H20O4 B570413 4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers) CAS No. 88378-22-7

4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)

Cat. No. B570413
CAS RN: 88378-22-7
M. Wt: 264.321
InChI Key: COCTZXJHZDMRKU-UHFFFAOYSA-N
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Description

4-Hydroxy Loxoprofen Alcohol is a metabolite of loxoprofen . Loxoprofen is a non-selective nonsteroidal anti-inflammatory drug (NSAID) that has been effective in reducing atherosclerosis in mice by reducing inflammation . It becomes active after metabolism in the body and inhibits the activation of cyclooxygenase .


Synthesis Analysis

Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol form by carbonyl reductase in the liver . This process also results in a cis-alcohol metabolite, though this isomer carries little pharmacological activity . The parent drug has also been observed to undergo oxidation via CYP3A4/5 to two hydroxylated metabolites .


Molecular Structure Analysis

The molecular weight of 4-Hydroxy Loxoprofen Alcohol is 264.32 and its molecular formula is C15H20O4 . It is a metabolite of loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID) .


Chemical Reactions Analysis

Loxoprofen is unstable under both hydrolytic and oxidative conditions . It undergoes hydrolytic degradation under alkaline conditions and oxidative degradation using hydrogen peroxide . The possible degradation products have been structurally elucidated using infrared and mass spectrometry analyses .

Mechanism of Action

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity. It is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase . Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 4-Hydroxy Loxoprofen Alcohol can be achieved by the conversion of Loxoprofen to its alcohol derivative through a series of reactions.", "Starting Materials": [ "Loxoprofen", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethyl acetate" ], "Reaction": [ "Loxoprofen is dissolved in methanol and sodium borohydride is added to the solution.", "The mixture is stirred at room temperature for several hours until the reaction is complete.", "The excess sodium borohydride is decomposed by adding hydrochloric acid dropwise until the pH of the solution reaches around 2.", "The mixture is then filtered to remove the precipitate and the filtrate is evaporated under reduced pressure.", "The residue is dissolved in water and the pH is adjusted to around 10 using sodium hydroxide.", "The resulting solution is extracted with ethyl acetate and the organic layer is separated.", "The organic layer is dried over anhydrous sodium sulfate and evaporated to give the desired product, 4-Hydroxy Loxoprofen Alcohol." ] }

CAS RN

88378-22-7

Product Name

4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)

Molecular Formula

C15H20O4

Molecular Weight

264.321

IUPAC Name

2-[4-[(2,4-dihydroxycyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H20O4/c1-9(15(18)19)11-4-2-10(3-5-11)6-12-7-13(16)8-14(12)17/h2-5,9,12-14,16-17H,6-8H2,1H3,(H,18,19)

InChI Key

COCTZXJHZDMRKU-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CC2CC(CC2O)O)C(=O)O

synonyms

2-(4-((2,4-Dihydroxycyclopentyl)methyl)phenyl)propanoic Acid;  4-[(2,4-Dihydroxycyclopentyl)methyl]-α-methylbenzeneacetic Acid; 

Origin of Product

United States

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